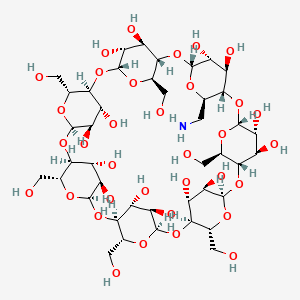![molecular formula C9H10F3NO B3028789 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol CAS No. 325153-01-3](/img/structure/B3028789.png)
2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include esterification, nitrification, hydrolysis, and reduction processes. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a compound with relevance to cardiovascular drugs, was achieved with a total yield of 66.4% and a high purity level as confirmed by HPLC and GC-MS . Similarly, derivatives of 1-phenyl-2-[[(substituted amido)alkyl]amino]ethanols were synthesized and showed significant beta-adrenoceptor blocking properties . Another study reported the synthesis of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives using ring-opening reactions of cyclic ketene-N,O-acetal, which resulted in high yields and showed promising interactions with anti-cancer proteins in molecular docking studies .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol has been studied using various spectroscopic and computational methods. For example, the hydration of a noradrenaline analogue, 2-amino-1-phenyl-ethanol, was investigated using spectroscopy and ab initio quantum chemical calculations. This study revealed that hydrated clusters of the compound can adopt multiple structures, with water molecules forming hydrogen bonds with different functional groups of the side-chain .
Chemical Reactions Analysis
The chemical reactions involving compounds related to 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol are complex and can lead to a variety of products with different pharmacological activities. The beta-adrenergic blocking properties of synthesized derivatives indicate that these compounds can interact with biological receptors and potentially serve as therapeutic agents . The molecular docking studies of the synthesized pyrimidinylamino ethanol derivatives also suggest that these compounds can fit into the active sites of proteins, such as HDAC2, which is implicated in cancer .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol are not discussed in the provided papers, the studies of related compounds give some indication of their properties. For instance, the high purity of synthesized 2-(4-aminophenyl) ethanol suggests that the compound has well-defined physical properties suitable for industrial applications . The spectroscopic studies of the noradrenaline analogue provide insights into the compound's interaction with water, which is crucial for understanding its behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Subheading Potential Therapeutic Properties of Tyrosol and Hydroxytyrosol in Dentistry
Tyrosol (2- (4-hydroxyphenyl) ethanol) and hydroxytyrosol (2- (3,4-dihydroxyphenyl) ethanol) are phenolic compounds primarily found in olives, olive oil, and wine. These compounds exhibit significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, making them the focus of numerous medical studies. An integrative literature review spanning the last 20 years was conducted to collate information on the application of these phenolic compounds in the dental field. Although the existing studies, many of which are in vitro, are limited, they highlight the potential of tyrosol and hydroxytyrosol in dentistry, particularly for their anti-inflammatory, antioxidant, and anti-tumor activities. These findings suggest that these compounds may have diverse clinical applications in dentistry, warranting further research (Ramos et al., 2020).
Ethanol's Biological Interactions and Desensitization Mechanisms
Subheading Ethanol's Biological Actions Through Ion Channels and Desensitization
Ethanol interacts with multiple receptors, including ion channels, and desensitization of these channels may be a key aspect of ethanol's pharmacology and effects. Ethanol influences the desensitization of various ion channels, such as type 3 serotonin, nicotinic acetylcholine, GABA-A, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors. Mutagenesis studies have identified areas within receptor proteins that sense n-alcohols differently, leading to varied modulation of receptor desensitization. However, the exact contribution of biochemical processes like lipid microenvironment, post-translational channel modification, and channel subunit composition to these interactions remains unclear. Understanding these interactions can help explain ethanol's varying actions under different conditions and contribute to understanding molecular and behavioral tolerance to ethanol, which might be linked to alcoholism risk (Dopico & Lovinger, 2009).
Bio-Ethanol in Renewable Energy
Subheading Bio-Ethanol Reforming for Hydrogen Production
Bio-ethanol is a promising renewable energy carrier, produced mainly from biomass fermentation. Reforming bio-ethanol offers a significant method for hydrogen production from renewable resources. The catalysts used, particularly Rh and Ni, and the selection of proper supports like MgO, ZnO, CeO2, and La2O3, play crucial roles in the ethanol reforming process. The development of bimetallic catalysts, alloy catalysts, and double-bed reactors is promising to enhance hydrogen production and long-term catalyst stability. Despite being in the early R&D stage, bio-ethanol reforming for hydrogen production holds promise for future fuel cell applications (Ni, Leung & Leung, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSHTSIVLNGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269625 | |
| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol | |
CAS RN |
325153-01-3 | |
| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325153-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)

![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)


